

Spectroscopic Profile of 2-Fluoro-3-methylaniline: A Technical Guide

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Compound of Interest		
Compound Name:	2-Fluoro-3-methylaniline	
Cat. No.:	B167782	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-3-methylaniline** (CAS No. 1978-33-2). Due to the limited availability of experimentally derived spectra for this specific compound, this document presents a combination of estimated data from closely related analogues and predicted spectroscopic values. This guide is intended to support researchers and scientists in the identification, characterization, and utilization of **2-Fluoro-3-methylaniline** in drug development and other scientific endeavors.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Fluoro-3-methylaniline**. It is important to note that where experimental data was not available, predicted values have been provided and are clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of direct experimental NMR data for **2-Fluoro-3-methylaniline**, the following tables provide estimated chemical shifts based on the analysis of structurally similar compounds, namely 4,4'-Methylenebis(**2-fluoro-3-methylaniline**) and 2-Fluoro-3-methyl-4-(methylthio)aniline. These estimations serve as a valuable reference for the interpretation of experimental spectra.



Table 1: Estimated ¹H NMR Data for **2-Fluoro-3-methylaniline**

Proton Assignment	Estimated Chemical Shift (ppm)	Multiplicity
H-4	6.8 - 7.0	m
H-5	6.6 - 6.8	m
H-6	6.9 - 7.1	t
-NH ₂	3.5 - 3.8	br s
-СНз	2.1 - 2.3	d

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. 'm' denotes a multiplet, 't' a triplet, 'br s' a broad singlet, and 'd' a doublet.

Table 2: Estimated ¹³C NMR Data for **2-Fluoro-3-methylaniline**

Carbon Assignment	Estimated Chemical Shift (ppm)	
C-1 (C-NH ₂)	132.0 - 133.0 (d, J = 14-15 Hz)	
C-2 (C-F)	150.0 - 151.0 (d, J = 234-235 Hz)	
C-3 (C-CH ₃)	123.0 - 124.0 (d, J = 13-14 Hz)	
C-4	124.0 - 125.0 (d, J = 3-4 Hz)	
C-5	113.0 - 114.0 (d, J = 2-3 Hz)	
C-6	129.0 - 130.0 (d, J = 2-3 Hz)	
-CH₃	10.0 - 11.0 (d, J = 6-7 Hz)	

Note: The chemical shifts are referenced to the solvent peak. 'd' denotes a doublet, with the J-coupling constant to Fluorine-19 provided.

Infrared (IR) Spectroscopy



The following table presents the predicted characteristic infrared absorption bands for **2-Fluoro-3-methylaniline**.

Table 3: Predicted IR Spectroscopy Data for 2-Fluoro-3-methylaniline

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3400 - 3500	Medium	N-H stretch (asymmetric and symmetric)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2950	Medium	Aliphatic C-H stretch
1600 - 1620	Strong	N-H bend (scissoring)
1500 - 1580	Strong	Aromatic C=C stretch
1250 - 1350	Strong	Aromatic C-N stretch
1100 - 1200	Strong	C-F stretch

Mass Spectrometry (MS)

The predicted mass spectrometry data for **2-Fluoro-3-methylaniline** is provided in the table below, showing the expected molecular ion and major fragmentation patterns under electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for 2-Fluoro-3-methylaniline

m/z	Relative Intensity	Proposed Fragment
125	High	[M]+ (Molecular Ion)
110	Medium	[M - CH₃] ⁺
98	Medium	[M - HCN]+
77	Low	[C ₆ H ₅] ⁺

Experimental Protocols



The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of aniline derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (typically 400 MHz or higher) is employed for both ¹H and ¹³C NMR analysis.

- Sample Preparation: Approximately 5-10 mg of **2-Fluoro-3-methylaniline** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- ¹H NMR Acquisition: The spectrum is acquired at room temperature using a standard single-pulse sequence. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A significantly larger number of scans is generally required compared to ¹H NMR to obtain a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform. Phase and baseline corrections are then applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy

A Fourier-Transform Infrared (FTIR) spectrometer is utilized to obtain the infrared spectrum.

- Sample Preparation: For a liquid sample like 2-Fluoro-3-methylaniline, a thin film can be
 prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total
 Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample
 directly onto the ATR crystal.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added. A



background spectrum of the empty salt plates or the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

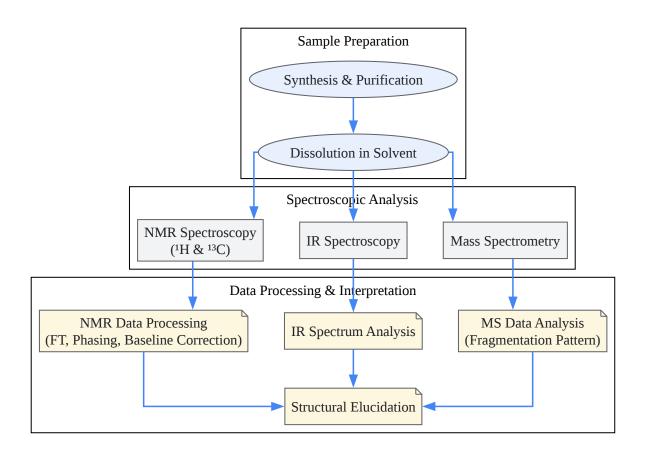
Mass spectral data is typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- Sample Preparation: A dilute solution of **2-Fluoro-3-methylaniline** is prepared in a volatile solvent such as methanol or acetonitrile.
- Instrumentation and Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and providing structural information.
 - Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
 - GC Conditions (for GC-MS): An appropriate capillary column (e.g., a non-polar or medium-polarity column) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities.
- Data Acquisition: The mass spectrum is scanned over a relevant m/z range (e.g., 40-400 amu).

Visualization of Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical workflow for the spectroscopic analysis of **2-Fluoro-3-methylaniline**.

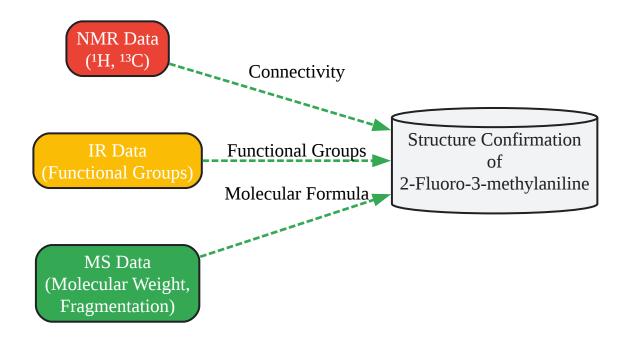




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Caption: General workflow for the spectroscopic characterization of **2-Fluoro-3-methylaniline**.





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Caption: Integration of spectroscopic data for structural confirmation.

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